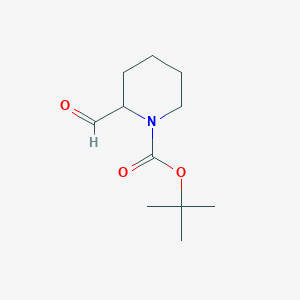

Tert-butyl 2-formylpiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNDGAGWQPGYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935747 | |

| Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157634-02-1 | |

| Record name | 1,1-Dimethylethyl 2-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157634-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 2-formylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and reactivity of tert-butyl 2-formylpiperidine-1-carboxylate. It is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties and Identifiers

This compound, also known as N-Boc-2-formylpiperidine, is a heterocyclic organic compound widely utilized as a versatile intermediate in organic synthesis.[1] The presence of a reactive aldehyde group and a Boc-protected amine within the piperidine ring structure makes it a valuable building block for constructing more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The tert-butyl ester functionality enhances its solubility in organic solvents and provides stability during synthetic transformations.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-N-Boc-2-formylpiperidine, N-Boc-2-piperidinecarbaldehyde, Boc-DL-Pip-al | [1][3] |

| CAS Number | 157634-02-1 | [1][3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][3] |

| Molecular Weight | 213.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | [1][2][4] |

| Solubility | Soluble in common organic solvents such as CH₂Cl₂, CHCl₃, and EtOAc | [5] |

| Storage Conditions | Store at 0-8°C or in a freezer under -20°C in an inert atmosphere | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its characteristic spectral data.

Table 2: Summary of Key Spectral Data

| Technique | Solvent/Method | Characteristic Peaks/Shifts | Reference(s) |

| ¹H-NMR | 500 MHz, CDCl₃ | δ (ppm): 3.87–3.78 (m, 1H), 3.73–3.63 (m, 2H), 3.40–3.26 (m, 2H), 1.99–1.73 (m, 4H), 1.67–1.48 (m, 3H), 1.46 (s, 9H, Boc), 1.45–1.32 (m, 1H) | [4] |

| ¹³C-NMR | 126 MHz, CDCl₃ | δ (ppm): 155.0 (C=O, carbamate), 79.3 (quaternary C, Boc), 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7 (C(CH₃)₃), 23.6 | [4] |

| Infrared (IR) | Film | νₘₐₓ (cm⁻¹): ~2970 (C-H stretch), ~1780 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate), ~1169 (C-O stretch) | [4] |

| Mass Spectrometry | GC-MS | Data available, consistent with a molecular formula of C₁₁H₁₉NO₃ | [3] |

Reactivity, Stability, and Synthetic Utility

Stability: The compound is stable under normal atmospheric conditions but may react with strong oxidizing agents.[5] The Boc protecting group is stable under a wide range of conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization.

Reactivity: The chemical behavior of this compound is dominated by its two primary functional groups:

-

Formyl (Aldehyde) Group: This group is an electrophilic center, making it susceptible to nucleophilic attack. It readily participates in reactions such as Wittig reactions, Grignard additions, and, most notably, reductive amination to introduce diverse substituents onto the piperidine scaffold.[6]

-

N-Boc Group: The tert-butyloxycarbonyl group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions.[6]

This dual functionality makes it a cornerstone intermediate for synthesizing a wide array of piperidine derivatives, which are crucial structural motifs in pharmaceuticals targeting neurological disorders and in anti-cancer research.[1]

Experimental Protocols

The most common method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used and efficient protocol.

Protocol: Synthesis via Swern Oxidation

This protocol details the oxidation of N-Boc-piperidine-2-methanol to yield the target aldehyde.

Materials:

-

tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

Dimethyl sulfoxide (DMSO) (2.5 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DCM. The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Oxalyl Chloride Addition: Oxalyl chloride (1.2 equiv) is added dropwise to the cold DCM, maintaining the temperature below -60 °C.

-

DMSO Addition: A solution of DMSO (2.5 equiv) in anhydrous DCM is added dropwise to the reaction mixture. The addition rate should be controlled to keep the internal temperature below -60 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM is added slowly, ensuring the temperature remains below -60 °C. The reaction is stirred for 1 hour at this temperature.

-

Quenching: Triethylamine (3.0 equiv) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature while stirring for 1-2 hours.

-

Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a yellow oil.[4]

Safety and Hazards

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information: [3]

-

Pictogram: Warning

-

Hazard Statements:

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

-

Avoid contact with strong oxidizing agents.[5]

-

In case of accidental contact or ingestion, seek immediate medical attention.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. chembk.com [chembk.com]

- 6. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

- 7. CAS#:117625-90-8 | tert-Butyl 2-formylpyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]

An In-depth Technical Guide to N-Boc-2-formylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 2-formylpiperidine-1-carboxylate, commonly known as N-Boc-2-formylpiperidine. It is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This document details its chemical identity, physical properties, synthesis protocols, and its role as a key intermediate in the creation of bioactive molecules.

Chemical Identity and Structure

IUPAC Name: this compound

N-Boc-2-formylpiperidine is a piperidine derivative where the amine is protected by a tert-butoxycarbonyl (Boc) group, and a formyl (aldehyde) group is attached at the 2-position of the piperidine ring. The Boc group is a crucial feature, enhancing the compound's stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions.

Chemical Structure:

Synonyms:

-

N-Boc-piperidine-2-carbaldehyde

-

1-Boc-2-formylpiperidine

-

tert-butyl 2-formyltetrahydro-1(2H)-pyridinecarboxylate

-

1-(tert-butoxycarbonyl)piperidine-2-carbaldehyde

Physicochemical Properties

The following table summarizes the key quantitative data for N-Boc-2-formylpiperidine.

| Property | Value | Reference |

| CAS Number | 157634-02-1 | |

| Molecular Formula | C₁₁H₁₉NO₃ | |

| Molecular Weight | 213.27 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 85-86 °C at 0.06 mmHg | |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 0-8 °C or under -20 °C in an inert atmosphere |

Synthesis of N-Boc-2-formylpiperidine

N-Boc-2-formylpiperidine is most commonly synthesized via the oxidation of its corresponding primary alcohol, N-Boc-2-(hydroxymethyl)piperidine. Two prevalent and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to convert primary alcohols to aldehydes.

Materials:

-

N-Boc-2-(hydroxymethyl)piperidine

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for anhydrous reactions

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with anhydrous dichloromethane (DCM) and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM.

-

To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.4 equivalents) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 10-15 minutes.

-

Add a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 equivalent) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 20-30 minutes.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for an additional 10 minutes at -78 °C, then warm to room temperature.

-

Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-formylpiperidine.

-

The product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantage of being performed at room temperature with a simpler workup.[1]

Materials:

-

N-Boc-2-(hydroxymethyl)piperidine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

In a round-bottom flask, dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Application in Drug Development: A Key Intermediate for Acetylcholinesterase Inhibitors

N-Boc-2-formylpiperidine is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2] The piperidine scaffold is a common feature in many neuroactive compounds. For instance, derivatives of N-benzylpiperidine have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4]

The formyl group at the 2-position of N-Boc-2-formylpiperidine allows for a variety of subsequent chemical transformations, such as reductive amination, to introduce diverse functionalities and build more complex molecular architectures, including analogues of drugs like Donepezil.

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway to N-Boc-2-formylpiperidine and its subsequent use as a synthetic intermediate.

Caption: Synthetic pathway of N-Boc-2-formylpiperidine and its role as a key intermediate.

Signaling Pathway: Acetylcholinesterase Inhibition

This diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor derived from a piperidine scaffold.

Caption: Mechanism of acetylcholinesterase inhibition by a piperidine-based therapeutic.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Boc-2-piperidinecarbaldehyde

This guide provides essential chemical data for 1-Boc-2-piperidinecarbaldehyde, a key intermediate in organic synthesis, particularly within pharmaceutical and drug development research. The information is presented for researchers, scientists, and professionals in the field.

Core Chemical Data

The fundamental molecular properties of 1-Boc-2-piperidinecarbaldehyde are summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and experimental design.

| Property | Value | Citations |

| Chemical Formula | C₁₁H₁₉NO₃ | [1][2][3][4][5][6][7] |

| Molecular Weight | 213.27 g/mol | [1][2][4][7] |

Note: Minor variations in molecular weight (213.28 g/mol ) are also reported in some sources.[3][6]

Molecular Composition and Structure

The chemical formula C₁₁H₁₉NO₃ indicates the elemental composition of the molecule. This structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a carbaldehyde group at the 2-position. The relationship between the molecule and its constituent elements is visualized below.

References

- 1. 1-N-Boc-2-Piperidinecarboxaldehyde | CAS 142851-70-9 | Synthesis, Properties, Uses & Safety Data | Buy High Purity Chemical Online China [chemheterocycles.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Boc-ピペリジン-4-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Boc-piperidine-4-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1-Boc-piperidine-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-piperidine-2-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of N-tert-butoxycarbonyl-piperidine-2-carbaldehyde (N-Boc-piperidine-2-carbaldehyde), a pivotal heterocyclic building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's structural, physical, and spectroscopic characteristics. It further details validated experimental protocols for its characterization, offering insights into the causal relationships between its structure and properties. The guide is grounded in authoritative data to ensure scientific integrity and practical utility in a laboratory setting.

Introduction: Strategic Importance in Synthesis

N-Boc-piperidine-2-carbaldehyde is a versatile synthetic intermediate whose value is anchored in its unique structural combination: a piperidine scaffold, a reactive aldehyde functional group, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group. The piperidine ring is a "privileged scaffold," a structural motif frequently found in a vast array of pharmaceuticals and natural products, where it often imparts favorable pharmacokinetic properties.[1]

The strategic placement of the Boc group on the piperidine nitrogen is critical. It deactivates the otherwise nucleophilic secondary amine, preventing its participation in undesired side reactions and allowing chemists to perform selective transformations on the aldehyde moiety.[2][3] This orthogonality is paramount in complex, multi-step synthetic campaigns. The aldehyde group itself serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making this compound a cornerstone for constructing more complex molecular architectures.[4] This guide aims to provide the foundational physicochemical data and analytical methodologies required for its effective and reliable use.

Core Physicochemical Properties

The effective application of N-Boc-piperidine-2-carbaldehyde hinges on a thorough understanding of its fundamental properties. These characteristics dictate its handling, reaction conditions, purification strategies, and storage requirements.

General and Physical Characteristics

The compound's physical state can vary, being described as both a white to pale yellow crystalline solid and a colorless to light yellow liquid.[4][5] This suggests that its melting point is near ambient temperature and can be influenced by purity. For long-term stability, it is crucial to adhere to recommended storage conditions to prevent degradation.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₃ | [4] |

| Molecular Weight | 213.27 g/mol | [4][5] |

| CAS Number | 157634-02-1 / 142851-70-9 | [4][5] |

| Appearance | Colorless to light yellow liquid or white/pale yellow solid | [4][5] |

| Boiling Point | 85-86 °C @ 0.06 mmHg / 110-114 °C @ 0.2 mmHg | [4][5] |

| Density | ~1.05 g/cm³ | [5] |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethyl acetate) | [4][5] |

Note on CAS Numbers: Multiple CAS numbers are reported for this compound, which may distinguish between different enantiomers or racemic mixtures. Users should verify the specific CAS number associated with their material.

Solubility Profile and Implications

N-Boc-piperidine-2-carbaldehyde is readily soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[4][5] The presence of the large, nonpolar Boc group and the overall carbon framework reduces its affinity for aqueous media. This solubility profile is advantageous for its use in a wide range of non-polar and moderately polar reaction systems. For purification via column chromatography, solvent systems of intermediate polarity, such as ethyl acetate/hexane mixtures, are typically effective.

Stability, Storage, and Handling

Stability: The compound is generally stable under normal atmospheric conditions but is reactive towards strong oxidizing agents and strong acids.[4][6][7] The Boc protecting group is notably labile under acidic conditions, which is the basis for its utility as a protecting group but also a key consideration for reaction planning and storage.[3]

Recommended Storage: For optimal long-term stability, N-Boc-piperidine-2-carbaldehyde should be stored in a tightly sealed container to protect it from air and moisture, which could lead to degradation.[5] The recommended storage temperature is refrigerated (2-8°C) or in a freezer (below -20°C) under an inert atmosphere.[4][5]

Safe Handling: As with any chemical reagent, proper safety protocols are mandatory. N-Boc-piperidine-2-carbaldehyde is known to cause skin and eye irritation and may cause respiratory irritation.[8] Therefore, handling should always occur in a well-ventilated area or chemical fume hood.[6][8]

Mandatory Personal Protective Equipment (PPE):

-

Gloves: Impervious chemical-resistant gloves.

-

Eye Protection: Safety glasses with side shields or goggles.[6]

-

Lab Coat: To prevent skin contact.[8]

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of N-Boc-piperidine-2-carbaldehyde before its use in synthesis. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum exhibits several characteristic signals. The aldehyde proton (CHO) is the most downfield, typically appearing as a singlet or doublet around δ 9.5-9.7 ppm . The nine equivalent protons of the tert-butyl group on the Boc protector will appear as a sharp, intense singlet at approximately δ 1.4-1.5 ppm . The protons on the piperidine ring will produce a complex series of multiplets in the δ 1.5-4.5 ppm region. The proton alpha to both the nitrogen and the aldehyde (at the C2 position) is of particular diagnostic value.

-

¹³C NMR: The carbon spectrum provides complementary information. The aldehyde carbonyl carbon is highly deshielded, appearing around δ 200 ppm . The carbamate carbonyl of the Boc group resonates near δ 155 ppm , while the quaternary carbon of the Boc group is found around δ 80 ppm . The remaining piperidine carbons will appear in the δ 20-60 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of N-Boc-piperidine-2-carbaldehyde is dominated by two strong carbonyl (C=O) stretching absorptions.

-

Aldehyde C=O Stretch: A sharp, strong band around 1720-1730 cm⁻¹ .

-

Carbamate C=O Stretch: A second strong band, typically found at a slightly lower wavenumber, around 1680-1690 cm⁻¹ .

-

C-H Stretch: A weak but diagnostically important band for the aldehyde C-H bond can often be observed around 2720 cm⁻¹ and 2820 cm⁻¹ .

Experimental Protocols for Quality Control

The following protocols provide standardized methodologies for verifying the identity and purity of N-Boc-piperidine-2-carbaldehyde.

Protocol for NMR Sample Preparation and Analysis

Rationale: This protocol ensures the acquisition of a high-resolution spectrum for unambiguous structural confirmation. Deuterated chloroform (CDCl₃) is an excellent solvent due to the compound's high solubility and the solvent's minimal interference in most spectral regions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of N-Boc-piperidine-2-carbaldehyde into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). If desired, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum using standard acquisition parameters.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the peaks based on their chemical shift and multiplicity, comparing them to the expected values.

Caption: Workflow for NMR-based structural verification.

Protocol for Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds. A reverse-phase method is most common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Methodology:

-

Sample Preparation: Prepare a stock solution of N-Boc-piperidine-2-carbaldehyde at approximately 1 mg/mL in acetonitrile. Dilute this solution 10-fold with the mobile phase starting condition (e.g., 50:50 acetonitrile:water) to create a working solution.

-

Instrumentation Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm.

-

-

Gradient Elution: Run a linear gradient from 30% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Injection: Inject 5-10 µL of the working solution.

-

Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

Caption: Synthetic relationship of the target compound.

Conclusion

N-Boc-piperidine-2-carbaldehyde is a high-value reagent whose physicochemical properties make it an adaptable and reliable building block for complex molecule synthesis. Its well-defined spectroscopic signature allows for straightforward identity and purity confirmation. Proper handling and storage, as dictated by its stability profile, are essential for maintaining its integrity. The protocols and data presented in this guide serve as a foundational resource for scientists, enabling the confident and effective use of this intermediate in advancing pharmaceutical and chemical research.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. N-BOC-Piperidine-2-aldehyde [chembk.com]

- 5. 1-N-Boc-2-Piperidinecarboxaldehyde | CAS 142851-70-9 | Synthesis, Properties, Uses & Safety Data | Buy High Purity Chemical Online China [chemheterocycles.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.se [fishersci.se]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic and Synthetic Profile of Tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Tert-butyl 2-formylpiperidine-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. The strategic placement of the N-Boc protecting group and the reactive formyl moiety at the 2-position of the piperidine ring makes it a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles and pharmacologically active molecules.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.55 | d | 1.5 | H-7 (Aldehyde) |

| 4.75 | br d | 5.5 | H-2 |

| 3.95 | dm | 13.5 | H-6eq |

| 2.90 | t | 13.5 | H-6ax |

| 1.80 - 1.40 | m | - | H-3, H-4, H-5 |

| 1.48 | s | - | tert-butyl |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 203.5 | C-7 (Aldehyde) |

| 155.0 | C=O (Boc) |

| 80.5 | C(CH₃)₃ (Boc) |

| 58.0 | C-2 |

| 39.5 | C-6 |

| 28.4 | C(CH₃)₃ (Boc) |

| 25.5 | C-4 |

| 24.0 | C-5 |

| 19.0 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975, 2870 | Strong | C-H stretch (alkane) |

| 2720 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1690 | Strong | C=O stretch (carbamate) |

| 1420 | Medium | C-H bend (alkane) |

| 1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₉NO₃), the expected molecular weight is approximately 213.27 g/mol . A common fragmentation involves the loss of the tert-butyl group. PubChem indicates the availability of GC-MS data for this compound.[1]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 214 | - | [M+H]⁺ (Calculated: 214.14) |

| 158 | - | [M - C₄H₉]⁺ |

| 114 | - | [M - Boc]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of the corresponding primary alcohol, Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used and efficient method for this transformation.

Synthesis of this compound via Swern Oxidation

This protocol is based on established Swern oxidation procedures.

Materials:

-

Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

-

Dry ice/acetone bath

Procedure:

-

Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Oxidant Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via a dropping funnel, ensuring the internal temperature is maintained below -60 °C. Stir the resulting mixture for 15 minutes.

-

Substrate Addition: Prepare a solution of Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes at this temperature.

-

Quenching: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Boc-2-formylpiperidine

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-2-formylpiperidine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data in a structured format, details the experimental methodology for spectral acquisition, and includes visual diagrams to illustrate the molecular structure and experimental workflow.

Molecular Structure and NMR Data

N-Boc-2-formylpiperidine, a key intermediate in organic synthesis, possesses a distinct set of NMR signals corresponding to its unique chemical structure. The protective tert-butyloxycarbonyl (Boc) group and the formyl group attached to the piperidine ring give rise to characteristic chemical shifts and coupling patterns.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Boc-2-formylpiperidine is characterized by a downfield aldehyde proton signal and a series of multiplets corresponding to the piperidine ring protons. The tert-butyl group of the Boc protecting group typically appears as a sharp singlet.

Table 1: ¹H NMR Data for N-Boc-2-formylpiperidine

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 9.76 | t | 1.9 | 1H | -CHO |

| 3.75 – 3.67 | m | - | 1H | H-2 |

| 3.39 – 3.26 | m | - | 2H | H-6 |

| 2.42 | td | 7.4, 1.9 | 2H | -CH₂-CHO |

| 1.94 – 1.57 | m | - | 7H | H-3, H-4, H-5 |

| 1.46 | s | - | 9H | -C(CH₃)₃ |

| 1.35 – 1.20 | m | - | 10H | Other aliphatic protons |

Data recorded in CDCl₃ at 500 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the formyl group is readily identifiable by its significant downfield chemical shift.

Table 2: ¹³C NMR Data for N-Boc-2-formylpiperidine

| Chemical Shift (δ ppm) | Assignment |

| 203.1 | -CHO |

| 154.8 | -C=O (Boc) |

| 79.0 | -C(CH₃)₃ |

| 57.4 | C-2 |

| 46.4 | C-6 |

| 44.1 | -CH₂-CHO |

| 34.5 | Piperidine Ring C |

| 30.4 | Piperidine Ring C |

| 29.7 | Piperidine Ring C |

| 29.6 | Piperidine Ring C |

| 29.4 | Piperidine Ring C |

| 29.3 | Piperidine Ring C |

| 28.7 | -C(CH₃)₃ |

| 26.5 | Piperidine Ring C |

| 23.6 | Piperidine Ring C |

| 22.2 | Piperidine Ring C |

Data recorded in CDCl₃ at 126 MHz.[1]

Experimental Protocols

The following section outlines the general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

A solution of the purified N-Boc-2-formylpiperidine is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters

The NMR spectra are recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1]

-

¹H NMR Spectroscopy:

-

Spectra are internally referenced to the residual protio CDCl₃ signal (7.26 ppm).[1]

-

Data is reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, br = broad), coupling constant (Hz), and integration.[1]

-

-

¹³C NMR Spectroscopy:

Visualizations

The following diagrams provide a visual representation of the molecular structure of N-Boc-2-formylpiperidine and the general workflow for NMR analysis.

References

Mass Spectrometry Analysis of 1-Boc-2-piperidinecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Boc-2-piperidinecarbaldehyde (tert-butyl 2-formylpiperidine-1-carboxylate), a key building block in the synthesis of various pharmaceutical compounds. This document outlines the expected fragmentation patterns under common ionization techniques, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a summary of expected quantitative data.

Molecular Profile and Expected Ionization

1-Boc-2-piperidinecarbaldehyde has a molecular formula of C₁₁H₁₉NO₃ and a monoisotopic mass of approximately 213.14 Da.[1] Given its structure, it is amenable to analysis by both GC-MS, due to its volatility, and LC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI). In ESI, the protonated molecule [M+H]⁺ is expected to be readily formed, with an m/z of approximately 214.15.

Predicted Mass Spectral Fragmentation

The fragmentation of 1-Boc-2-piperidinecarbaldehyde in mass spectrometry is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the piperidine ring structure. The principal fragmentation pathways are expected to be the loss of the Boc group or its components and α-cleavage adjacent to the nitrogen atom within the piperidine ring.

Key Fragmentation Pathways

Under typical Electron Ionization (EI) or Collision-Induced Dissociation (CID) conditions, the following fragmentation patterns are anticipated:

-

Loss of Isobutylene: A characteristic fragmentation for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a fragment with a mass loss of 56 Da.

-

Loss of the Boc Group: The entire Boc group (C₅H₉O₂) can be lost, corresponding to a mass difference of 101 Da.

-

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for cyclic amines.

These predicted fragmentation pathways are crucial for the structural elucidation and confirmation of 1-Boc-2-piperidinecarbaldehyde in complex mixtures.

Quantitative Data Summary

The following table summarizes the expected prominent ions in the mass spectrum of 1-Boc-2-piperidinecarbaldehyde. The relative abundance of these ions can vary depending on the ionization technique and the energy applied (e.g., collision energy in MS/MS).

| m/z (Predicted) | Proposed Fragment Identity | Neutral Loss (Da) | Notes |

| 214.15 | [M+H]⁺ | - | Protonated molecule, expected in ESI-MS. |

| 158.10 | [M+H - C₄H₈]⁺ | 56.05 | Loss of isobutylene from the Boc group. |

| 142.08 | [M+H - C₄H₈ - O]⁺ or [M+H - C₅H₁₀O]⁺ | 72.07 or 86.10 | Further fragmentation after isobutylene loss. |

| 114.09 | [M+H - C₅H₉O₂]⁺ | 100.06 | Loss of the entire Boc group. |

| 84.08 | [C₅H₁₀N]⁺ | - | Resulting from α-cleavage and subsequent rearrangements of the piperidine ring. |

| 57.07 | [C₄H₉]⁺ | - | tert-Butyl cation from the Boc group. |

Experimental Protocols

The following are detailed methodologies for the analysis of 1-Boc-2-piperidinecarbaldehyde using GC-MS and LC-MS. These protocols are based on established methods for similar N-Boc protected heterocyclic compounds and can be adapted for specific instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of the relatively volatile 1-Boc-2-piperidinecarbaldehyde.

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature: 80 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min, hold for 5 min. |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with electrospray ionization is a highly sensitive method for the analysis of 1-Boc-2-piperidinecarbaldehyde, particularly for samples in complex matrices.

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

LC-MS Parameters:

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp | 350 °C |

| Scan Range | m/z 50-300 |

Visualizations

The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathway.

References

Chiral Synthesis of (S)-Tert-butyl 2-formylpiperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl 2-formylpiperidine-1-carboxylate is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemically defined aldehyde functionality serves as a versatile handle for the construction of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, focusing on methods that ensure high enantiomeric purity. The guide details experimental protocols for the key synthetic steps and presents quantitative data in a clear, comparative format.

Synthetic Strategies Overview

The synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate is most effectively achieved through a two-step sequence:

-

Enantioselective synthesis of the precursor alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

-

Mild oxidation of the alcohol to the desired aldehyde.

This approach is favored over direct asymmetric formylation, which presents significant synthetic challenges. This guide will explore two principal methods for establishing the chiral center in the precursor alcohol: asymmetric deprotonation and the use of a chiral pool starting material, L-lysine. Subsequently, three reliable methods for the oxidation step will be detailed.

Enantioselective Synthesis of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

Asymmetric Deprotonation via Dynamic Resolution

A powerful strategy for the enantioselective functionalization of the C2 position of piperidine is the asymmetric deprotonation of N-Boc piperidine, followed by trapping of the chiral organolithium intermediate with an electrophile. The work of Beak, Coldham, and O'Brien has demonstrated the efficacy of using a chiral ligand to effect a dynamic resolution of the rapidly inverting 2-lithio-N-Boc-piperidine.

The overall transformation is depicted in the workflow below:

Caption: Asymmetric synthesis of the chiral alcohol precursor via dynamic resolution.

Experimental Protocol: Asymmetric Deprotonation and Hydroxymethylation

-

Preparation of the Organolithium: To a solution of N-Boc-piperidine (1.0 eq.) and a chiral diamine ligand (e.g., a (+)-sparteine surrogate, 1.2 eq.) in anhydrous diethyl ether (Et2O) at -78 °C under an inert atmosphere (argon or nitrogen), is added sec-butyllithium (s-BuLi, 1.2 eq.) dropwise.

-

Dynamic Resolution: The reaction mixture is warmed to -45 °C and stirred for 3 hours to allow for equilibration to the thermodynamically more stable diastereomeric complex.

-

Electrophilic Quench: The mixture is cooled back down to -78 °C, and dry formaldehyde gas (generated from the cracking of paraformaldehyde) is bubbled through the solution. Alternatively, a solution of anhydrous formaldehyde in a suitable solvent can be added.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with Et2O. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis from the Chiral Pool: L-Lysine

An alternative approach utilizes a readily available and inexpensive chiral starting material, L-lysine, which possesses the desired (S)-stereochemistry at the α-carbon. This method involves a series of well-established transformations to construct the piperidine ring and modify the functional groups.

The synthetic pathway from L-lysine is illustrated below:

Caption: Synthetic route to the chiral alcohol starting from L-lysine.

Experimental Protocol: Synthesis from L-Lysine

-

Protection and Esterification of L-Lysine: L-lysine is first converted to its methyl ester, followed by protection of both the α- and ε-amino groups with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O).

-

Intramolecular Cyclization: The resulting N,N'-di-Boc-L-lysine methyl ester is subjected to conditions that favor intramolecular cyclization to form the piperidine ring, yielding (S)-N-Boc-pipecolic acid methyl ester.

-

Reduction of the Ester: The methyl ester is then selectively reduced to the primary alcohol using a mild reducing agent such as lithium borohydride (LiBH4) in a suitable solvent like tetrahydrofuran (THF).

-

Workup and Purification: The reaction is carefully quenched, and the product is extracted and purified by column chromatography to yield (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate to the Aldehyde

The final step in the synthesis is the mild oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Three widely used and reliable methods are presented below.

Caption: Overview of the oxidation of the chiral alcohol to the target aldehyde.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (Et3N). It is known for its mild conditions and high yields.

Experimental Protocol: Swern Oxidation

-

Activation of DMSO: A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. A solution of DMSO (2.2 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

Addition of Alcohol: A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in DCM is added slowly to the reaction mixture, and stirring is continued for 30 minutes at -78 °C.

-

Addition of Base: Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

-

Workup: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude aldehyde is purified by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and convenient method for the oxidation of alcohols to aldehydes at room temperature.

Experimental Protocol: Dess-Martin Oxidation

-

Reaction Setup: To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.2 eq.) in one portion.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO3) and saturated aqueous sodium thiosulfate (Na2S2O3). The mixture is stirred vigorously until the solid byproducts dissolve. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated.

-

Purification: The product is purified by flash column chromatography.

TEMPO-catalyzed Oxidation

This method employs a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl). This is an attractive method due to its cost-effectiveness and reduced chemical waste.

Experimental Protocol: TEMPO-catalyzed Oxidation

-

Reaction Setup: (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) is dissolved in a biphasic solvent system, typically DCM and water. TEMPO (0.05 eq.) and potassium bromide (KBr, 0.1 eq.) are added.

-

Addition of Oxidant: A solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq.) containing sodium bicarbonate (NaHCO3) is added dropwise at 0 °C, and the reaction is stirred vigorously.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Workup: Upon completion, the layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated aqueous solution of Na2S2O3, followed by brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

-

Purification: The resulting aldehyde is purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) values reported for the key transformations described in this guide.

| Step | Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral Alcohol Synthesis | Asymmetric Deprotonation | N-Boc-piperidine | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | 60-75 | >95 |

| Chiral Alcohol Synthesis | From L-Lysine | L-Lysine | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | 40-50 (overall) | >99 |

| Oxidation | Swern Oxidation | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | (S)-tert-butyl 2-formylpiperidine-1-carboxylate | 85-95 | >99 (retention of configuration) |

| Oxidation | Dess-Martin Oxidation | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | (S)-tert-butyl 2-formylpiperidine-1-carboxylate | 90-98 | >99 (retention of configuration) |

| Oxidation | TEMPO-catalyzed Oxidation | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | (S)-tert-butyl 2-formylpiperidine-1-carboxylate | 80-90 | >99 (retention of configuration) |

Conclusion

The chiral synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate is reliably achieved through a two-step process involving the enantioselective formation of the corresponding alcohol followed by a mild oxidation. The choice of method for the initial asymmetric synthesis will depend on the availability of specialized chiral ligands and reagents versus the use of a multi-step approach from a chiral pool starting material. For the subsequent oxidation, Swern, Dess-Martin, and TEMPO-catalyzed methods all provide excellent yields and preserve the enantiomeric purity of the substrate, with the selection often guided by factors such as scale, reagent toxicity, and ease of workup. This guide provides the necessary detailed protocols and comparative data to enable researchers and drug development professionals to effectively synthesize this important chiral intermediate.

Enantioselective Synthesis of N-Boc-2-formylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of N-Boc-2-formylpiperidine, a valuable chiral building block in the development of pharmaceutical agents. The primary focus is on a robust two-step synthetic route commencing with the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine to generate the chiral precursor, N-Boc-2-hydroxymethylpiperidine, followed by its mild oxidation to the target aldehyde. This document provides a comprehensive overview of the methodologies, detailed experimental protocols, and a comparative analysis of oxidation techniques to assist researchers in selecting the optimal synthetic strategy.

Synthetic Strategy Overview

The enantioselective synthesis of N-Boc-2-formylpiperidine is most effectively achieved through a two-step process. Direct enantioselective formylation of N-Boc-piperidine presents significant challenges. Therefore, an indirect approach, involving the synthesis of an enantiomerically enriched precursor, N-Boc-2-hydroxymethylpiperidine (also known as N-Boc-pipecolinol), followed by oxidation, is the preferred and more established method.

The overall synthetic workflow can be visualized as follows:

Step 1: Enantioselective Synthesis of N-Boc-2-hydroxymethylpiperidine via Catalytic Dynamic Resolution

The cornerstone of this enantioselective synthesis is the Catalytic Dynamic Resolution (CDR) of racemic N-Boc-2-lithiopiperidine. This method allows for the efficient conversion of a racemic starting material into a single, desired enantiomer of the product.

Principle of Catalytic Dynamic Resolution

Dynamic resolution is a powerful technique for the asymmetric synthesis of chiral compounds. It involves the in-situ racemization of a chiral intermediate, allowing for the preferential reaction of one enantiomer under the influence of a chiral catalyst or reagent, thereby theoretically enabling a 100% yield of the desired enantiomer. In the context of N-Boc-2-lithiopiperidine, the process involves the following key steps:

-

Deprotonation: N-Boc-piperidine is deprotonated at the 2-position using a strong base, typically sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate racemic N-Boc-2-lithiopiperidine.

-

Dynamic Equilibrium: The resulting enantiomers of the lithiated intermediate are in a dynamic equilibrium, rapidly interconverting at a suitable temperature.

-

Enantioselective Trapping: A substoichiometric amount of a chiral ligand is introduced, which selectively complexes with one enantiomer of the lithiated species. This diastereomeric complex then reacts preferentially with an electrophile. As one enantiomer is consumed, the equilibrium shifts to replenish it from the other, allowing for the conversion of the entire racemic mixture into a single enantiomeric product.

The workflow for the Catalytic Dynamic Resolution is depicted below:

Experimental Protocol: Catalytic Dynamic Resolution and Hydroxymethylation

While a direct, high-yielding formylation of the lithiated intermediate is not well-documented, trapping with a formaldehyde equivalent to produce N-Boc-2-hydroxymethylpiperidine is a viable strategy.

Materials:

-

N-Boc-piperidine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chiral ligand (e.g., (S,S)-bis(phenyl)ethane-1,2-diamine derivatives or other suitable chiral diamines)

-

Anhydrous diethyl ether or THF

-

Paraformaldehyde or formaldehyde gas

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup and purification reagents

Procedure:

-

A solution of N-Boc-piperidine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

TMEDA is added, followed by the slow, dropwise addition of s-BuLi. The mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation, forming the racemic N-Boc-2-lithiopiperidine.

-

A solution of the chiral ligand (typically 10-20 mol%) in anhydrous diethyl ether is added, and the reaction mixture is allowed to warm to a specific temperature (e.g., -45 °C) and stirred for a defined period (e.g., 3 hours) to allow for the dynamic resolution to occur.

-

The mixture is then cooled back to -78 °C, and an excess of a formaldehyde equivalent (e.g., freshly depolymerized paraformaldehyde) is added.

-

The reaction is stirred at -78 °C for an appropriate time before being quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched N-Boc-2-hydroxymethylpiperidine.

Step 2: Oxidation of N-Boc-2-hydroxymethylpiperidine

The final step in the synthesis is the mild oxidation of the primary alcohol, N-Boc-2-hydroxymethylpiperidine, to the corresponding aldehyde, N-Boc-2-formylpiperidine. It is crucial to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid and to avoid epimerization of the chiral center. Two of the most effective and commonly used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Experimental Protocol:

-

A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for a short period.

-

A solution of N-Boc-2-hydroxymethylpiperidine in anhydrous DCM is then added slowly, and the reaction is stirred at -78 °C.

-

Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-Boc-2-formylpiperidine.

-

Purification is typically achieved by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), which offers the advantages of mild reaction conditions (typically room temperature) and a simpler workup.

Experimental Protocol:

-

To a solution of N-Boc-2-hydroxymethylpiperidine in anhydrous DCM is added Dess-Martin periodinane in one portion at room temperature.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The mixture is stirred vigorously until both layers become clear.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidation method can significantly impact the yield and purity of the final product. The following table summarizes typical quantitative data for the Swern and Dess-Martin oxidations of N-Boc-2-hydroxymethylpiperidine.

| Oxidation Method | Reagents | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Swern Oxidation | (COCl)₂, DMSO, TEA | -78 to RT | 85-95 | High yields, readily available reagents. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |

| Dess-Martin Oxidation | DMP | Room Temperature | 90-98 | Mild conditions, simple workup. | DMP is expensive and can be shock-sensitive. |

Conclusion

The enantioselective synthesis of N-Boc-2-formylpiperidine is reliably achieved through a two-step sequence involving the Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to form N-Boc-2-hydroxymethylpiperidine, followed by mild oxidation. Both Swern and Dess-Martin oxidations are highly effective for the final step, with the choice between them often depending on laboratory capabilities, scale, and cost considerations. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important chiral intermediate for applications in drug discovery and development.

The Lynchpin of Asymmetric Synthesis: A Technical Guide to the Mechanism of Action of N-Boc-2-formylpiperidine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-2-formylpiperidine, a chiral aldehyde built upon the piperidine scaffold, has emerged as a cornerstone in the stereoselective synthesis of a diverse array of complex organic molecules, most notably in the realm of alkaloid natural products and their pharmacologically active analogues. Its utility stems from the conformational rigidity of the piperidine ring, the stereodirecting influence of the C2 substituent, and the versatile reactivity of the formyl group, all modulated by the presence of the sterically demanding N-Boc protecting group. This technical guide provides an in-depth exploration of the mechanistic principles governing the reactions of N-Boc-2-formylpiperidine, offering a valuable resource for researchers engaged in the design and execution of sophisticated synthetic strategies.

Core Reactivity and Mechanistic Principles

The reactivity of N-Boc-2-formylpiperidine is dominated by the electrophilic nature of the aldehyde functionality. However, the stereochemical outcome of nucleophilic additions to this carbonyl group is intricately controlled by the interplay of several factors, including the conformation of the piperidine ring and the potential for chelation control involving the N-Boc group.

The piperidine ring in N-Boc-2-formylpiperidine predominantly exists in a chair conformation. The bulky N-Boc group generally prefers an equatorial position to minimize steric interactions. This places the C2-formyl group in either an axial or equatorial orientation, with the equatorial conformer typically being more stable. The approach of a nucleophile to the aldehyde is then dictated by Felkin-Anh or chelation-controlled models, depending on the nature of the nucleophile and the reaction conditions.

In many instances, the N-Boc group can act as a coordinating moiety, particularly with organometallic reagents, leading to chelation-controlled addition. This directs the nucleophile to a specific face of the aldehyde, resulting in high levels of diastereoselectivity.

Key Organic Reactions and Mechanistic Pathways

N-Boc-2-formylpiperidine is a versatile substrate for a variety of carbon-carbon bond-forming reactions, including Wittig, Aldol, and Grignard reactions. These transformations are fundamental in the elaboration of the piperidine core into more complex molecular architectures.

The Wittig Reaction: A Gateway to Alkenyl Piperidines

The Wittig reaction of N-Boc-2-formylpiperidine with phosphorus ylides provides a reliable method for the synthesis of 2-alkenylpiperidines, which are valuable intermediates in the synthesis of numerous alkaloids.[1][2] The stereoselectivity of the Wittig reaction (E/Z selectivity of the resulting double bond) is largely dependent on the nature of the ylide employed.

Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of the thermodynamically more stable (E)-alkene. In contrast, non-stabilized ylides typically favor the formation of the (Z)-alkene under kinetic control. The reaction proceeds through a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.

Quantitative Data for Wittig Reactions

| Ylide | Aldehyde Stereocenter | Product(s) | E/Z Ratio | Yield (%) | Reference |

| (Carboethoxymethylidene)triphenylphosphorane | (S) | (S)-N-Boc-2-(2-ethoxycarbonylethenyl)piperidine | >95:5 (E) | 85 | |

| Methyltriphenylphosphonium bromide/n-BuLi | (R) | (R)-N-Boc-2-vinylpiperidine | - | 92 | |

| Propyltriphenylphosphonium bromide/n-BuLi | (S) | (S)-N-Boc-2-(but-1-enyl)piperidine | 80:20 (Z) | 78 |

Experimental Protocol: Wittig Olefination of (S)-N-Boc-2-formylpiperidine with a Stabilized Ylide

-

Reagents and Setup: To a solution of (carboethoxymethylidene)triphenylphosphorane (1.2 eq.) in anhydrous toluene (10 mL) under an argon atmosphere, add a solution of (S)-N-Boc-2-formylpiperidine (1.0 eq.) in anhydrous toluene (5 mL) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (E)-alkene product.

The Aldol Reaction: Constructing β-Hydroxy Carbonyl Moieties

The aldol reaction of N-Boc-2-formylpiperidine with enolates derived from ketones or esters allows for the construction of β-hydroxy carbonyl compounds with the creation of a new stereocenter.[3][4] The diastereoselectivity of this reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the cation associated with the enolate.

The reaction is believed to proceed through a Zimmerman-Traxler-type transition state, where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen. The stereochemical outcome is determined by the relative orientation of the substituents on the six-membered chair-like transition state, which minimizes steric interactions. The inherent chirality of the N-Boc-2-formylpiperidine backbone plays a crucial role in biasing the facial selectivity of the enolate attack.

Quantitative Data for Aldol Reactions

| Enolate Source (Ketone) | Aldehyde Stereocenter | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Acetone (LDA) | (S) | 75:25 | 65 | |

| Cyclohexanone (LHMDS) | (R) | 85:15 | 72 | |

| Propiophenone (NaHMDS) | (S) | 90:10 | 80 |

Experimental Protocol: Diastereoselective Aldol Reaction

-

Enolate Formation: To a solution of diisopropylamine (1.1 eq.) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise. Stir the solution for 30 minutes at -78 °C. Add a solution of the ketone (1.0 eq.) in anhydrous THF (5 mL) dropwise and stir for 1 hour at -78 °C.

-

Aldol Addition: To the freshly prepared enolate solution, add a solution of (S)-N-Boc-2-formylpiperidine (1.2 eq.) in anhydrous THF (5 mL) dropwise at -78 °C.

-

Reaction and Quenching: Stir the reaction mixture at -78 °C for 4 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

-

Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Grignard Reaction: Accessing Secondary Alcohols

The addition of Grignard reagents to N-Boc-2-formylpiperidine provides a straightforward route to 2-(hydroxyalkyl)piperidines, which are precursors to a wide range of alkaloids and other biologically active molecules.[5][6] The stereoselectivity of the Grignard addition is often controlled by chelation of the magnesium atom to both the aldehyde oxygen and the oxygen of the N-Boc group.

This chelation forms a rigid five-membered ring intermediate, which directs the nucleophilic attack of the Grignard reagent from the less hindered face of the aldehyde. This model, often referred to as the Cram-chelation model, typically leads to high levels of diastereoselectivity. The steric bulk of the N-Boc group plays a significant role in enforcing this chelated intermediate and directing the stereochemical outcome.

Quantitative Data for Grignard Reactions

| Grignard Reagent | Aldehyde Stereocenter | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Methylmagnesium bromide | (S) | >95:5 | 90 | |

| Phenylmagnesium bromide | (R) | 92:8 | 85 | |

| Vinylmagnesium bromide | (S) | 88:12 | 78 |

Experimental Protocol: Grignard Addition to (R)-N-Boc-2-formylpiperidine

-

Reagents and Setup: To a solution of (R)-N-Boc-2-formylpiperidine (1.0 eq.) in anhydrous diethyl ether (20 mL) at -78 °C under an argon atmosphere, add the Grignard reagent (1.5 eq., 1.0 M in THF) dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL) at 0 °C.

-

Work-up: Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-